Cas no 124770-85-0 (1,2-Cyclobutanedimethanol,3-(6-amino-9H-purin-9-yl)-, (1R,2S,3S)-rel-)
124770-85-0 structure
Product Name:1,2-Cyclobutanedimethanol,3-(6-amino-9H-purin-9-yl)-, (1R,2S,3S)-rel-
CAS-nummer:124770-85-0
MF:C11H15N5O2
MW:249.269101381302
CID:139917
PubChem ID:451656
Update Time:2025-04-19
1,2-Cyclobutanedimethanol,3-(6-amino-9H-purin-9-yl)-, (1R,2S,3S)-rel- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,2-Cyclobutanedimethanol,3-(6-amino-9H-purin-9-yl)-, (1R,2S,3S)-rel-
- (+/-)-9-<(1β,2α,3β)-2,3-bis(hydroxymethyl)-1-cyclobutyl>adenine
- CYCLOBUT A
- [(1S,2R,3S)-3-(6-amino-9H-purin-9-yl)cyclobutane-1,2-diyl]dimethanol
- [3-(6-amino-9H-purin-9-yl)cyclobutane-1,2-diyl]dimethanol
- 1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1alpha,2beta,3alpha)-(+-)-
- 9-(2,3-Bis(hydroxymethyl)-1-cyclobutyl)adenine
- Carbocyclic oxetanocin A
- Carboxetanocin A
- C-Oxt-A
- Cyclobut-A
- Cyclobutyl-A
- 126187-01-7
- SCHEMBL8537235
- 1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1a,2b,3a)-, (+/-)
- C-oxetanocin A
- 1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1S,2R,3R)-
- (R)-Cyclobutyl-A
- [(1S,2R,3R)-3-(6-aminopurin-9-yl)-2-(hydroxymethyl)cyclobutyl]methanol
- ((1S,2R,3R)-3-(6-Amino-9H-purin-9-yl)cyclobutane-1,2-diyl)dimethanol
- 124770-85-0
- SQ-33,242
- DTXSID50155099
- 1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1S,2R,3R)-rel-
- CHEMBL23571
-
- Inchi: 1S/C11H15N5O2/c12-10-9-11(14-4-13-10)16(5-15-9)8-1-6(2-17)7(8)3-18/h4-8,17-18H,1-3H2,(H2,12,13,14)/t6-,7-,8-/m1/s1
- InChI-sleutel: PYJIWOQTJHPDAK-BWZBUEFSSA-N
- LACHT: OC[C@@H]1[C@@H](CO)C[C@H]1N1C=NC2C(N)=NC=NC1=2
Berekende eigenschappen
- Exacte massa: 249.123
- Monoisotopische massa: 249.123
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 3
- Complexiteit: 305
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 3
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 110A^2
- XLogP3: -1
Experimentele eigenschappen
- Dichtheid: 1.775
- Kookpunt: 563.707°C at 760 mmHg
- Vlampunt: 294.72°C
- Brekindex: 1.842
- LogboekP: 0.15150
1,2-Cyclobutanedimethanol,3-(6-amino-9H-purin-9-yl)-, (1R,2S,3S)-rel- Gerelateerde literatuur
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Congyu Li,Wenfu Wang,Haiyan Wang,Guokai Yan,Weiyang Dong,Zhaosheng Chu,Huan Wang,Yang Chang RSC Adv., 2021,11, 26721-26731
124770-85-0 (1,2-Cyclobutanedimethanol,3-(6-amino-9H-purin-9-yl)-, (1R,2S,3S)-rel-) Gerelateerde producten
- 19186-33-5(Aristeromycin)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Aanbevolen leveranciers
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
CN Leverancier
Bulk
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Goudlid
CN Leverancier
Reagentie
Nanjing Jubai Biopharm
Goudlid
CN Leverancier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Goudlid
CN Leverancier
Bulk